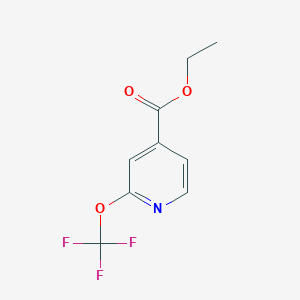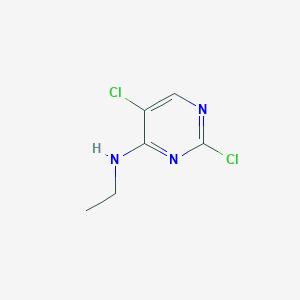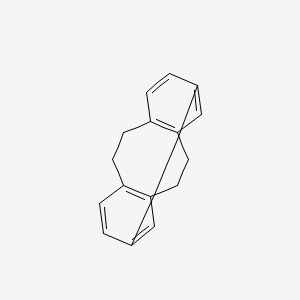
(2.2.2)(1,2,4)Cyclophane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2.2.2)(1,2,4)Cyclophane is a unique organic compound characterized by its multibridged cyclophane structure. This compound consists of three benzene rings connected by ethano bridges, forming a cyclic cavity. The molecular formula of this compound is C18H18, and it has a molecular weight of 234.3355 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2.2.2)(1,2,4)Cyclophane involves the thermal bond reorganization of 1,2-bis(1,2-dihydrobenzocyclobuten-4-yl)ethane. This process utilizes benzocyclobutenes as intermediates . The reaction conditions typically involve heating the precursor compound to induce the necessary bond reorganization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key challenge in industrial production lies in the precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (2.2.2)(1,2,4)Cyclophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, such as cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings of the cyclophane structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated cyclophane derivatives.
科学的研究の応用
(2.2.2)(1,2,4)Cyclophane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of strained aromatic systems and the effects of bridge strain on reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying host-guest chemistry and molecular recognition.
Medicine: Research into cyclophane derivatives explores their potential as drug delivery systems and therapeutic agents.
作用機序
The mechanism of action of (2.2.2)(1,2,4)Cyclophane involves its ability to form inclusion complexes with various guest molecules. The cyclic cavity of the cyclophane structure can host electrophilic or cationic guests, facilitating molecular recognition and binding. This property is exploited in applications such as ion-selective electrodes and chelation processes .
類似化合物との比較
(2.2.2)Paracyclophane: Similar in structure but with different bridging patterns.
Deltaphane: Another cyclophane with a different arrangement of aromatic rings and bridges.
Uniqueness: (2.2.2)(1,2,4)Cyclophane is unique due to its specific bridging pattern and the resulting strain in its aromatic rings. This strain influences its reactivity and makes it a valuable compound for studying the effects of structural constraints on chemical behavior .
特性
CAS番号 |
58002-98-5 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC名 |
tetracyclo[8.6.2.04,15.07,12]octadeca-1(16),2,4(15),7(12),8,10-hexaene |
InChI |
InChI=1S/C18H18/c1-2-14-4-6-16-8-7-15-5-3-13(1)11-17(15)9-10-18(16)12-14/h3-6,11-12H,1-2,7-10H2 |
InChIキー |
APDVWYTWRPQAFD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(CCC4=C(CC3)C=C1C=C4)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)
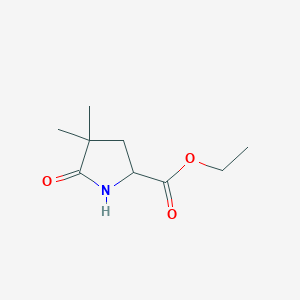
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)
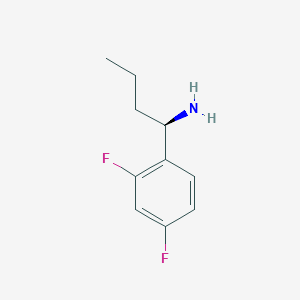
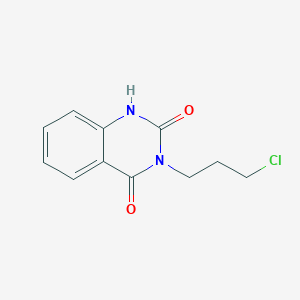
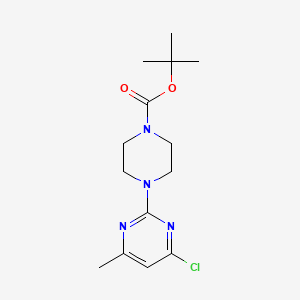
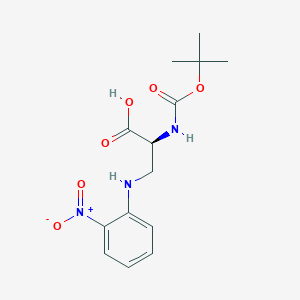
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
